molecular formula C19H21N7OS B2684220 4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(3-(methylthio)phenyl)piperazine-1-carboxamide CAS No. 1170651-98-5

4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(3-(methylthio)phenyl)piperazine-1-carboxamide

Cat. No. B2684220
CAS RN: 1170651-98-5
M. Wt: 395.49
InChI Key: IFDZZVMJDADBFP-UHFFFAOYSA-N
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Description

4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(3-(methylthio)phenyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C19H21N7OS and its molecular weight is 395.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • Anticancer Activity : A study on derivatives of similar structural frameworks, specifically 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one, revealed their synthesis and evaluation for antiproliferative effects against human cancer cell lines. Certain derivatives showed promising activity, suggesting potential anticancer applications (Mallesha et al., 2012).

  • Antimicrobial Activity : Compounds incorporating pyrimidinyl and piperazine moieties have been synthesized and tested for antimicrobial properties. For example, new dithiocarbamate derivatives bearing thiazole/benzothiazole rings demonstrated significant antimicrobial activity against various microorganism strains (Yurttaş et al., 2016).

  • Anti-Inflammatory and Analgesic Agents : Research into novel heterocyclic compounds derived from visnaginone and khellinone, with structures related to the compound , showed COX-2 inhibitory, analgesic, and anti-inflammatory activities. These findings indicate potential for the development of new therapeutic agents (Abu‐Hashem et al., 2020).

  • Antituberculosis (TB) Activity : Imidazo[1,2-a]pyridine-3-carboxamide derivatives, sharing a structural motif with the queried compound, were designed and synthesized, showing significant activity against drug-sensitive and resistant strains of Mycobacterium tuberculosis. This highlights the potential of similar compounds in TB treatment (Lv et al., 2017).

properties

IUPAC Name

4-(6-imidazol-1-ylpyrimidin-4-yl)-N-(3-methylsulfanylphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N7OS/c1-28-16-4-2-3-15(11-16)23-19(27)25-9-7-24(8-10-25)17-12-18(22-13-21-17)26-6-5-20-14-26/h2-6,11-14H,7-10H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFDZZVMJDADBFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(3-(methylthio)phenyl)piperazine-1-carboxamide

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